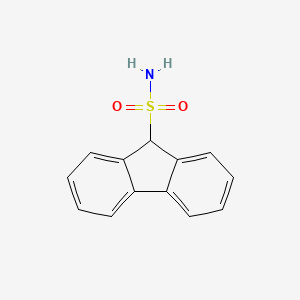

9H-fluorene-9-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9H-Fluorene-9-sulfonamide is a chemical compound belonging to the class of sulfonamides It is characterized by a fluorene core structure with a sulfonamide group attached to the ninth position

Mecanismo De Acción

Target of Action

Fluorene-based compounds have been widely investigated due to their wide range of applications in synthetic, medicinal, and materials chemistry . They have been used as anti-inflammatory agents and inhibitors of leukocytes . More research is needed to identify the specific targets of 9H-fluorene-9-sulfonamide.

Mode of Action

It’s known that fluorene-based compounds can interact with various targets due to their defined shape and electronics . The presence of two benzylic acidic hydrogens at the C-9 position of fluorene activates them towards alkylation under basic conditions . This could potentially lead to changes in the target proteins or enzymes, altering their function.

Biochemical Pathways

Fluorene derivatives have been identified as hit compounds on diverse protein targets including alanine racemase, cysteine protease, and 17β-hsd1 . These proteins are involved in various biochemical pathways, suggesting that this compound may have broad effects on cellular biochemistry.

Pharmacokinetics

The molecular weight of this compound is 24530 , which is within the optimal range for oral bioavailability in drug design

Result of Action

Fluorene derivatives have been used as anti-inflammatory agents and inhibitors of leukocytes , suggesting that they may have anti-inflammatory effects and modulate immune response.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-9-sulfonamide typically involves the reaction of fluorene with sulfonamide derivatives under specific conditions. One common method is the reaction of fluorene with chlorosulfonic acid followed by treatment with ammonia or an amine to form the sulfonamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 9H-Fluorene-9-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using amines or other nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

9H-fluorene-9-sulfonamide is a sulfonamide derivative of fluorene, a polycyclic aromatic hydrocarbon featuring two benzene rings fused with a cyclopentane ring. The presence of the sulfonamide group at the 9-position gives the compound unique chemical characteristics, making it useful in various fields, especially medicinal chemistry.

General Applications

this compound is used in organic synthesis to introduce sulfonamide groups into organic molecules, which helps in the synthesis of complex structures. Fluorene derivatives have a wide range of applications in organic materials, semiconductors, optoelectronics, organic dyes, photoconductors, solar cells, fuel cells, and materials science.

Specific Scientific Fields

- Medicinal Chemistry Derivatives of this compound are being explored as potential drugs.

- Catalysis Science & Technology It is used in the selective synthesis of both alkylated and alkenylated fluorenes using a single SNS ligand-derived nickel complex.

Methods of Application and Experimental Procedures

- A boron trifluoride catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides yields functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides.

- The protocol is used for various substrates, including substituted fluorenes and aliphatic alcohols with a distal double bond.

- 9H-Fluorene-2,7-disulfonyl dichloride is used in the microwave-assisted formation of sulfonamides .

Results or Outcomes

- The reaction with N-bromosuccinimide produces (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in good yields.

- An antimalarial drug analogue, benflumetol, was synthesized, and various post-modifications of alkylated fluorenes to their corresponding epoxides, amino alcohols, and boronate esters were demonstrated.

Reactivity

The reactivity of this compound is due to its aromatic system and the sulfonamide moiety. Key reactions include:

- Acting as a reagent for introducing sulfonamide groups into other organic molecules, facilitating the synthesis of more complex structures.

- Electrophilic reactions due to the sulfonamide group, making it a reactive site for nucleophilic attacks and the formation of covalent bonds with biological molecules.

Structural Comparison

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,7-Dichloro-9H-fluorene | Halogenated Fluorene | Exhibits enhanced photophysical properties |

| N-(4-Aminophenyl)-sulfonamide | Aromatic Sulfonamide | Known for its strong antibacterial activity |

| 1-Amino-2-methyl-4-nitrobenzene sulfonamide | Nitro-substituted Sulfonamide | Displays significant anticancer activity |

| Benzothiazole sulfonamides | Heterocyclic Sulfonamide | Effective against multi-drug resistant bacteria |

Comparación Con Compuestos Similares

9H-Fluorenone: A closely related compound with a keto group at the ninth position instead of a sulfonamide group.

9H-Fluoren-9-ol: A hydroxylated derivative of fluorene.

9H-Fluoren-9-ylmethanol: A methanol derivative of fluorene.

Uniqueness: 9H-Fluorene-9-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to other fluorene derivatives. Its ability to act as a directing group in catalytic reactions and its antimicrobial activity set it apart from similar compounds.

Actividad Biológica

9H-fluorene-9-sulfonamide is a compound derived from fluorene, characterized by a sulfonamide functional group at the 9-position. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry. The compound's interactions with biological targets have garnered attention for its potential therapeutic effects, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Weight : 229.29 g/mol

- Functional Groups : Aromatic ring, sulfonamide group

The presence of the sulfonamide moiety is crucial for its biological activity, as it mimics para-aminobenzoic acid (PABA), an essential substrate for bacterial folate synthesis, thus inhibiting bacterial growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism involves the inhibition of bacterial folate synthesis, akin to traditional sulfonamides. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to common antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study explored its role as an apoptosis inducer using a high-throughput screening assay. The findings indicated that modifications to the fluorene ring could enhance its efficacy against cancer cell lines.

- Cell Lines Tested : T47D, HCT116, SNU398

- Effective Concentration (EC50) : Ranged from 0.15 to 0.29 µM for modified derivatives.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group inhibits dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis in bacteria.

- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, potentially through caspase activation and mitochondrial dysfunction.

- Tubulin Inhibition : Some derivatives have shown the ability to inhibit tubulin polymerization, disrupting mitotic processes in cancer cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics.

Investigation into Anticancer Properties

Another significant study focused on the structure-activity relationship (SAR) of various derivatives of this compound. It was found that specific modifications at the 7-position enhanced anticancer activity significantly compared to the parent compound.

Propiedades

IUPAC Name |

9H-fluorene-9-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFSQHLHURGLQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.